Sucrose
Overview
Description
Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose subunits. It is naturally produced in plants and is the primary constituent of white sugar. The molecular formula of this compound is C₁₂H₂₂O₁₁. For human consumption, this compound is extracted and refined from sugarcane or sugar beet .
Scientific Research Applications
Sucrose has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sucrose, a nonreducing disaccharide composed of glucose and fructose , has several primary targets. It interacts with various proteins such as the Taste receptor type 1 member 2 in humans, Beta-lactamase in Escherichia coli, Lysozyme C in humans, and Actin, alpha skeletal muscle in humans . In plants, this compound targets clathrin-mediated endocytosis (CME) in epidermal cells .
Mode of Action
This compound’s interaction with its targets leads to various changes. In humans, it interacts with taste receptors, contributing to the sweet taste perception . In plants, this compound supplementation induces root cell elongation and endocytosis . Its presence decreases the abundance of both the clathrin coating complex and phosphatidylinositol 4,5-biphosphate at the plasma membrane, while increasing clathrin complex abundance in intracellular spaces . This indicates that this compound controls the kinetics of endocytic vesicle formation and internalization .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a central role in sugar metabolism in fruit . The this compound cycle connects sugar metabolic activities with other primary metabolic processes, including starch synthesis, glycolysis, tricarboxylic acid cycle, and cell wall biosynthesis . This compound also mediates endomembrane trafficking, which is crucial for plant growth and development .
Result of Action
The action of this compound results in various molecular and cellular effects. In humans, it contributes to the sweet taste perception . In plants, this compound supplementation induces root cell elongation and endocytosis . It also regulates the abundance of the clathrin complex at the plasma membrane and in intracellular spaces . Moreover, this compound is a primary metabolite providing building blocks and energy for cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, during favorable growth conditions like high air temperature and soil moisture, acid invertase level is high, and it decreases during unfavorable conditions like nutritional or water stresses and low air temperature .
Future Directions
Biochemical Analysis
Biochemical Properties
Sucrose participates in numerous biochemical reactions. It interacts with enzymes such as this compound synthase, which catalyzes the reversible conversion of this compound and UDP (uridine diphosphate) into UDP-glucose and fructose. Another key enzyme is this compound phosphate synthase, which synthesizes this compound-6-phosphate from fructose-6-phosphate and UDP-glucose. Acid invertase hydrolyzes this compound into glucose and fructose, facilitating its utilization in metabolic pathways .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by acting as a signaling molecule, modulating gene expression and cellular metabolism. In plants, this compound regulates the expression of genes involved in photosynthesis, stress responses, and growth. It also impacts cellular metabolism by serving as a substrate for glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, this compound synthase binds to this compound and UDP, facilitating the conversion to UDP-glucose and fructose. This compound also influences enzyme activity, such as the activation of this compound phosphate synthase and inhibition of acid invertase. Additionally, this compound can modulate gene expression by acting as a signaling molecule, influencing transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade into glucose and fructose over extended periods. Long-term exposure to this compound can lead to alterations in cellular function, such as changes in gene expression and metabolic flux. In vitro and in vivo studies have shown that prolonged this compound exposure can affect cell viability and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound can provide energy and support metabolic processes. High doses of this compound can lead to adverse effects, such as insulin resistance, obesity, and metabolic disorders. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in plants through the Calvin cycle and transported to various tissues for storage and utilization. This compound is broken down by enzymes such as invertase and this compound synthase, providing glucose and fructose for glycolysis and the tricarboxylic acid cycle. This compound also interacts with cofactors like UDP and ATP, influencing metabolic flux and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is transported from source tissues (leaves) to sink tissues (roots, fruits) via the phloem. Transporters such as this compound transporters (SUTs) facilitate the movement of this compound across cell membranes. This compound can accumulate in vacuoles and other cellular compartments, influencing its localization and availability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, vacuoles, and plastids. Targeting signals and post-translational modifications direct this compound to specific organelles. For example, this compound can be stored in vacuoles for later use or transported to plastids for starch synthesis. The subcellular localization of this compound affects its activity and function in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose can be synthesized through the enzymatic reaction of glucose and fructose. The enzyme sucrase facilitates the formation of a glycosidic bond between the C1 of α-D-glucose and the C2 of β-D-fructose .
Industrial Production Methods:
Sugarcane Processing: Sugarcane is crushed to extract juice, which is then clarified to remove impurities. The juice is concentrated by evaporation, and the resulting syrup is crystallized to form raw sugar.
Sugar Beet Processing: Sugar beets are sliced and soaked in hot water to extract sugar.
Types of Reactions:
Combustion: this compound combusts in the presence of oxygen to produce carbon dioxide and water.
Dehydration: When treated with sulfuric acid, this compound dehydrates to form a black carbon-rich solid.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sulfuric acid, enzyme sucrase.
Combustion: Oxygen, heat.
Dehydration: Concentrated sulfuric acid.
Major Products:
Hydrolysis: Glucose and fructose.
Combustion: Carbon dioxide and water.
Dehydration: Carbon-rich solid.
Comparison with Similar Compounds
Glucose: A monosaccharide with the molecular formula C₆H₁₂O₆.
Fructose: A monosaccharide with the molecular formula C₆H₁₂O₆.
Uniqueness of Sucrose: this compound is unique among disaccharides due to its non-reducing nature, meaning it does not have a free aldehyde or ketone group. This property makes this compound less reactive compared to other sugars like glucose and fructose .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMRCDWAGMRECN-UGDNZRGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-74-3 | |
Record name | Polysucrose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2021288 | |
Record name | Sucrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sucrose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/633 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Sucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sucrose | |
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URL | https://www.drugbank.ca/drugs/DB02772 | |
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Record name | SUCROSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |
CAS No. |
57-50-1 | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sucrose | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=57-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sucrose [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sucrose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sucrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sucrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sucrose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C151H8M554 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SUCROSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCROSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WN632EA0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |
Record name | SUCROSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sucrose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SUCROSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCROSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/420 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Sucrose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Q1: What is the molecular structure and formula of sucrose?
A1: this compound (β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) is a disaccharide composed of glucose and fructose units linked by an α-(1→2)-glycosidic bond. Its molecular formula is C12H22O11. []
Q2: How does this compound interact with biological systems?
A2: this compound can be hydrolyzed by enzymes like invertase into glucose and fructose, which are then utilized in various metabolic pathways. [, ] In plants, this compound acts as a signaling molecule influencing gene expression, particularly in anthocyanin biosynthesis. []
Q3: Does this compound interact directly with proteins?
A3: Yes, research suggests a direct interaction between this compound and proteins in dried protein solids. This interaction, evident from water sorption isotherm data, can influence protein stability. []
Q4: How does this compound impact the stability of pharmaceutical formulations?
A5: this compound is commonly used in freeze-drying to enhance protein stability. The interaction between this compound and proteins can reduce water activity and preserve protein secondary structure. []
Q5: Are there any novel applications of this compound in material science?
A6: Research suggests the potential use of this compound esters in developing bio-based materials. [] this compound esters extracted from tobacco were effectively separated and analyzed using online LC-GC/MS, demonstrating the potential for their application in various industries. []
Q6: What is the role of this compound in plant physiology?
A7: this compound is a major product of photosynthesis in plants, serving as a transportable energy source and contributing to osmotic balance. [, ] Specialized this compound transporters, such as AtSUC1 in Arabidopsis, play a crucial role in this compound distribution within the plant. []
Q7: What is the impact of this compound consumption on human health?
A10: High this compound intake has been linked to various health issues, including insulin resistance, hyperuricemia, and dental caries. [, , ] Studies show that replacing this compound with alternative sweeteners like dried glucose syrup can positively impact plasma lipid profiles. []
Q8: Can this compound consumption be linked to specific physiological changes?
A11: Research suggests a link between high this compound intake and nitric oxide production. A combined low-magnesium and high-sucrose diet in rats led to increased plasma nitrite and citrulline levels, indicating potential nitrosative stress. []
Q9: Are there strategies to mitigate the adverse effects of high this compound consumption?
A12: Using alpha-glucosidase inhibitors like acarbose can help alleviate the rise in plasma uric acid concentration induced by this compound ingestion. [] This suggests a potential avenue for managing this compound-induced metabolic disturbances.
Q10: How is this compound used in behavioral studies?
A13: this compound is commonly employed as a rewarding stimulus in behavioral studies. Research utilizing this compound preference tests in mice provides insights into the role of dopamine in motivation and reward pathways. []
Q11: Can this compound be used to study taste perception?
A14: Yes, this compound plays a crucial role in understanding taste perception and conditioned taste aversion. Studies using this compound infusions in rats demonstrate the rapid formation of conditioned taste aversion, highlighting the interplay of taste and visceral responses. []
Q12: What is the role of this compound in weed control?
A15: Herbicides like triazines and ureas exert their effect by inhibiting photosynthesis, consequently reducing the this compound level in weed seedlings. This reduction in this compound content correlates with effective weed control. []
Q13: How can this compound levels be manipulated to improve crop yield?
A16: Understanding the transport and accumulation of this compound in crops is crucial for optimizing yield. Studies on sugar beet highlight the role of active phloem loading in this compound transport, offering potential targets for genetic manipulation to enhance sugar accumulation in the taproot. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.